molecular formula C10H16N2 B3057963 4,5-Diethylbenzene-1,2-diamine CAS No. 86723-71-9

4,5-Diethylbenzene-1,2-diamine

Cat. No.: B3057963
CAS No.: 86723-71-9
M. Wt: 164.25 g/mol
InChI Key: PXMRKLJOIVTBOK-UHFFFAOYSA-N
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Description

4,5-Diethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

86723-71-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4,5-diethylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3

InChI Key

PXMRKLJOIVTBOK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1CC)N)N

Canonical SMILES

CCC1=CC(=C(C=C1CC)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%) as a colorless solid; mp 114-116° C. (lit. mp 114-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ 1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
142 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd--C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%)as a colorless solid; mp 114°-116° C. (lit. mp 114°-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd--C
Quantity
142 mg
Type
reactant
Reaction Step Two

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